![molecular formula C22H20N6O5S B2532580 N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 896322-41-1](/img/structure/B2532580.png)
N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a thiazole ring, an oxalamide group, a methoxyphenyl group, and a nitrophenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole and thiazole rings would likely contribute to the rigidity of the molecule, while the oxalamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack . The 1,2,4-triazole and thiazole rings could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Triazole Derivatives: A Broad Overview
Triazole derivatives, including compounds structurally related to the specified chemical, have been extensively studied for their biological activities and applications in drug development. The literature indicates a range of possible applications:
Pharmaceutical Development : Triazoles are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds have been investigated for treating various diseases, highlighting their potential in pharmaceutical research and development (Ferreira et al., 2013).
Antibacterial and Antifungal Applications : Specific triazole derivatives, like the 1,2,3- and 1,2,4-triazole-containing hybrids, have shown promising antibacterial activity against resistant strains of Staphylococcus aureus and other pathogens, as well as antifungal effects. This indicates their importance in developing new antimicrobial agents to combat drug-resistant infections (Li & Zhang, 2021).
Chemical Synthesis and Material Science : Triazole compounds have also found applications in chemical synthesis and material science, serving as intermediates in the creation of complex molecules or materials with specific desired properties. Their versatility in synthesis underscores the relevance of investigating new triazole derivatives for technological applications.
Mecanismo De Acción
Target of action
Triazoles and thiazoles are often found in biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor drugs . The specific targets of these compounds can vary widely depending on their exact structures and functional groups.
Mode of action
Triazoles and thiazoles can interact with their targets in various ways. For example, they can bind to enzymes or other proteins, inhibiting their function . The exact mode of action would depend on the specific target and the structure of the compound.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in DNA synthesis, it could affect the DNA replication pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazoles and thiazoles can vary widely depending on their exact structures. Some are well absorbed and distributed throughout the body, while others are rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme required for cell division, it could result in cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of triazoles and thiazoles .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5S/c1-13-18(34-22-25-19(26-27(13)22)14-6-8-17(33-2)9-7-14)10-11-23-20(29)21(30)24-15-4-3-5-16(12-15)28(31)32/h3-9,12H,10-11H2,1-2H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRVKAXJQNTLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

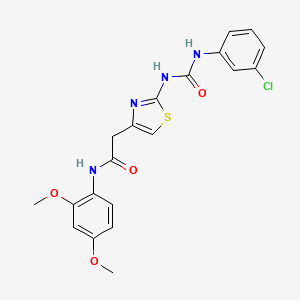

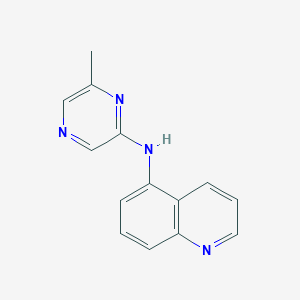
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2532500.png)
![3-chloro-N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2532501.png)
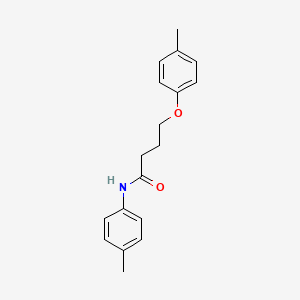

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)
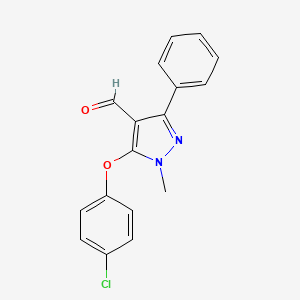
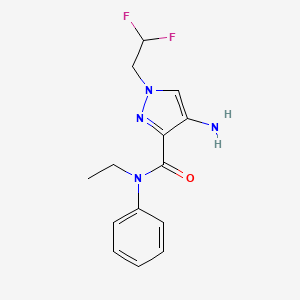
![N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2532516.png)


![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)